LSD1 Inhibitory Activity: Weak Engagement Distinguishes This Compound from Potent LSD1 Clinical Candidates
In a biochemical assay measuring inhibition of human recombinant LSD1 via H₂O₂ production (Amplex red readout, 30-min incubation with methylated peptide substrate), N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide exhibited an IC₅₀ of 10,000 nM (10 µM) [1]. By contrast, potent reversible LSD1 inhibitors in the amino-carboxamide benzothiazole class achieve IC₅₀ values in the low nanomolar range; for example, the clinical candidate GSK-LSD1 inhibits LSD1 with an IC₅₀ of approximately 16 nM . This ~625-fold difference in potency indicates that the target compound is not a strong LSD1 inhibitor and is unlikely to interfere with LSD1-dependent pathways at typical screening concentrations, thereby serving as a useful negative-control or selectivity-profiling tool in epigenetic panels.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | GSK-LSD1 (potent LSD1 inhibitor): IC₅₀ ≈ 16 nM |
| Quantified Difference | ~625-fold weaker LSD1 inhibition |
| Conditions | Human recombinant LSD1; methylated peptide substrate; Amplex red H₂O₂ detection; 30-min incubation [1] |
Why This Matters
This compound's weak LSD1 activity makes it suitable as a selectivity control or as a scaffold for optimization where LSD1-sparing profiles are desired, unlike potent clinical-stage LSD1 inhibitors.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055). LSD1 IC50 = 10,000 nM for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide. Assay: Inhibition of human recombinant LSD1; H₂O₂ production; methylated peptide substrate; Amplex red; 30 min. Curated from Bioorg. Med. Chem. Lett. 2015, 25, 1925–1928. View Source
